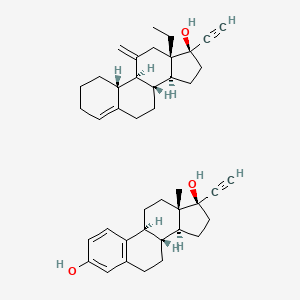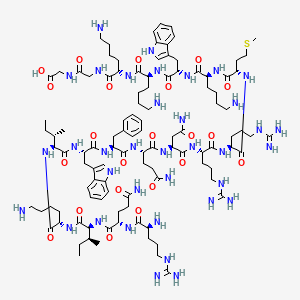
Butamisole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butamisole hydrochloride is a compound belonging to the imidazothiazole class of anthelmintics. It is primarily used in veterinary medicine to treat infections caused by parasitic worms, such as whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum) in dogs . The compound acts as a nicotinic acetylcholine receptor agonist, which disrupts the nervous system of the parasites, leading to their paralysis and eventual death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butamisole hydrochloride involves the reaction of 2-methyl-3-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)propionanilide with hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the compound through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: Butamisole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Butamisole hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazothiazoles and their derivatives.
Medicine: Explored for its immunomodulatory properties and potential use in treating certain immune-related conditions.
Industry: Utilized in the development of veterinary pharmaceuticals and formulations for controlling parasitic infections in livestock
Mechanism of Action
The mechanism of action of butamisole hydrochloride involves its role as a nicotinic acetylcholine receptor agonist. By binding to these receptors in the nervous system of parasitic worms, the compound causes continuous stimulation, leading to paralysis and death of the parasites . This action disrupts the normal functioning of the parasites’ nervous system, making it an effective anthelmintic agent.
Comparison with Similar Compounds
Levamisole: Another imidazothiazole anthelmintic used in both veterinary and human medicine.
Tetramisole: A racemic mixture of levamisole and its inactive isomer.
Uniqueness of Butamisole Hydrochloride: this compound is unique in its specific application for treating parasitic infections in dogs. While it shares similarities with levamisole and tetramisole, its use has been more limited and specialized .
Properties
CAS No. |
54400-62-3 |
|---|---|
Molecular Formula |
C15H20ClN3OS |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C15H19N3OS.ClH/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13;/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19);1H/t13-;/m1./s1 |
InChI Key |
FXYKKPLSQTYWRY-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2.Cl |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


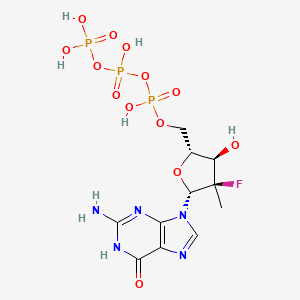
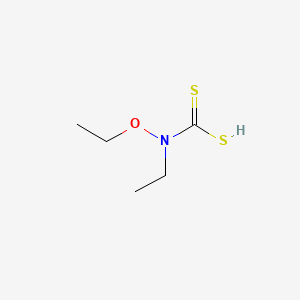



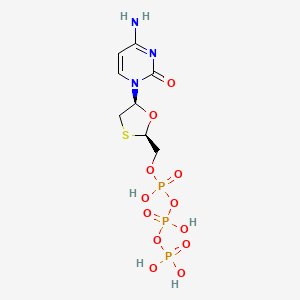

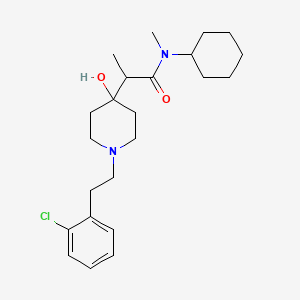
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

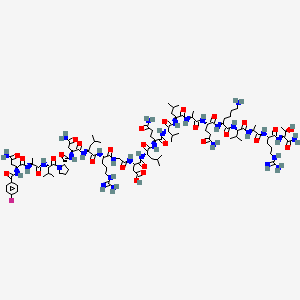
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B10858678.png)
